4-bromo-2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazinylidene]methyl]phenol
Overview
Description
4-bromo-2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazinylidene]methyl]phenol is a complex organic compound with a unique structure that includes a bromine atom, a methoxypyrimidine group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazinylidene]methyl]phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromophenol with 6-methoxypyrimidine-4-carbaldehyde in the presence of a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium iodide, potassium fluoride; reactions may be conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various halogenated derivatives.
Scientific Research Applications
4-bromo-2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazinylidene]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl]phenol
- 4-bromo-2-methoxyphenol
- (E)-2-bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol
Uniqueness
4-bromo-2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazinylidene]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrimidine group, in particular, may contribute to its potential therapeutic applications, differentiating it from other similar compounds.
Properties
IUPAC Name |
4-bromo-2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazinylidene]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c1-19-12-5-11(14-7-15-12)17-16-6-8-4-9(13)2-3-10(8)18/h2-7,18H,1H3,(H,14,15,17)/b16-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFOALHVPJWRSM-OMCISZLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NN=CC2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC(=C1)N/N=C/C2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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